Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO3/c1-14(2,3)19-13(18)16-10-8-15(9-11-16)6-4-12(17)5-7-15/h12,17H,4-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFAKXTXWZJGHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(CC2)O)CC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70735599 | |
| Record name | tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
918644-73-2 | |
| Record name | tert-Butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70735599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Formation of the Spirocyclic Core
- The spirocyclic core structure is generated by cyclization reactions starting from linear amine precursors or cyclic ketones.
- Commonly, a nitrogen-containing linear precursor undergoes intramolecular cyclization to yield the azaspiro[5.5]undecane framework.
- Reaction conditions often involve controlled heating and the use of acid or base catalysts to promote ring closure.
Introduction of the Hydroxy Group
- The hydroxy group at the 9-position is introduced via hydroxylation reactions.
- Typical reagents include oxidants such as hydrogen peroxide or osmium tetroxide, which selectively hydroxylate the appropriate carbon center.
- Reaction parameters such as temperature, solvent, and oxidant concentration are optimized to achieve regioselectivity and high yield.
Esterification of the Carboxylic Acid
- The carboxylic acid group is esterified with tert-butyl alcohol to form the tert-butyl ester.
- This step often uses dehydrating agents like dicyclohexylcarbodiimide (DCC) or catalytic amounts of sulfuric acid to facilitate ester bond formation.
- The reaction is typically carried out under anhydrous conditions to prevent hydrolysis and maximize ester yield.
Industrial Production Considerations
- In industrial settings, synthesis is optimized for yield, purity, and scalability.
- Continuous flow reactors may be employed to improve control over reaction parameters such as temperature, mixing, and reaction time.
- Purification techniques like recrystallization and chromatographic separation are used to obtain high-purity product.
- Process optimization includes minimizing side reactions and maximizing throughput.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|---|
| Spirocyclic core formation | Cyclization | Linear amine or cyclic ketone, acid/base catalyst, heat | Formation of azaspiro ring | Controlled temperature needed |
| Hydroxylation | Hydroxylation | Hydrogen peroxide or osmium tetroxide, solvent (e.g., THF, water) | Introduction of hydroxy group | Regioselectivity important |
| Esterification | Esterification | tert-Butyl alcohol, DCC or catalytic sulfuric acid, anhydrous conditions | Formation of tert-butyl ester | Avoid moisture for yield |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The nitrogen atom in the spirocyclic ring can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary alcohol.
Substitution: Formation of substituted spirocyclic compounds.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate has been studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals targeting neurological and psychiatric disorders. Its structural characteristics allow for interactions with biological targets, making it a candidate for drug development.
Organic Synthesis
The compound serves as an intermediate in the synthesis of more complex molecules. Its unique spirocyclic framework can be utilized to create derivatives that may exhibit enhanced pharmacological properties.
Biological Studies
Research has indicated that compounds with similar structures exhibit activity against various biological targets, including enzymes and receptors involved in disease mechanisms. This compound can be explored further to identify specific interactions and mechanisms of action.
Case Study 1: Neuropharmacological Potential
A study investigated the effects of spirocyclic compounds similar to this compound on neurotransmitter systems. The results indicated that modifications to the spiro structure enhanced binding affinity to serotonin receptors, suggesting potential applications in treating depression and anxiety disorders.
Case Study 2: Synthesis of Derivatives
Researchers synthesized various derivatives of this compound to evaluate their biological activities. One derivative showed significant inhibition of a key enzyme involved in cancer progression, highlighting the compound's versatility as a lead structure for anticancer drug development.
Mechanism of Action
The mechanism of action of tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the nitrogen atom in the spirocyclic ring play crucial roles in these interactions, often forming hydrogen bonds or participating in nucleophilic attacks. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate (CAS 873924-08-4)
Tert-butyl 8-amino-3-azaspiro[5.5]undecane-3-carboxylate (CAS 1782214-37-2)
- Molecular Formula : C₁₅H₂₈N₂O₂
- Molecular Weight : 268.39 g/mol .
- Key Difference : Substitutes a primary amine (-NH₂) at position 8.
- Impact: The amino group introduces basicity (predicted pKa ~10.87) and enhances solubility in aqueous acidic media. This modification is critical for targeting amine-reactive pharmacophores in drug design .
Tert-butyl 7,7-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate (CAS 1784848-04-9)
- Molecular Formula : C₁₄H₂₄F₂N₂O₂
- Molecular Weight : 308.35 g/mol .
- Key Difference : Incorporates two fluorine atoms at position 7 and a second nitrogen (diaza) in the spiro system.
- Impact : Fluorination enhances metabolic stability and lipophilicity, while the diaza structure may improve binding to metal ions or acidic residues in enzymes .
Role in Drug Discovery
- Hydroxyl Analog (Target Compound) : The hydroxyl group facilitates interactions with polar residues in biological targets. For example, similar spiro compounds have been used in PARP inhibitors (e.g., Olaparib derivatives) and PET radiotracers for neurodegenerative diseases .
- Oxo Analog : Ketone-containing spiro compounds are intermediates in synthesizing secondary alcohols or amines via reduction or reductive amination .
- Amino Analog: Amino-substituted derivatives are pivotal in constructing PROTAC degraders (e.g., ERD-3111), where the amine serves as a linker for E3 ligase recruitment .
Physicochemical Properties
Biological Activity
Tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate (CAS No. 918644-73-2) is a compound of significant interest due to its potential biological activities, particularly in the realm of pharmacology. This article explores its biological activity, including its mechanisms, effects on various biological systems, and relevant case studies.
- Molecular Formula : C15H27NO3
- Molecular Weight : 269.38 g/mol
- Purity : Typically ≥95%
| Property | Value |
|---|---|
| CAS No. | 918644-73-2 |
| Molecular Weight | 269.38 g/mol |
| Purity | ≥95% |
Research indicates that compounds in the azaspiro series, including this compound, exhibit activity as GABA_A receptor antagonists. The GABA_A receptor is crucial in mediating inhibitory neurotransmission in the central nervous system (CNS).
-
GABA_A Receptor Interaction :
- The compound binds to the GABA_A receptor, influencing chloride ion flow and thereby modulating neuronal excitability.
- Studies have shown that derivatives of azaspiro compounds can act as competitive antagonists at these receptors, which may lead to altered synaptic transmission and potential therapeutic effects against certain neurological disorders .
- Immunomodulatory Effects :
Case Studies
- Neuropharmacological Studies :
- Anti-inflammatory Properties :
In Vitro Studies
- A study investigating the binding affinities of various azaspiro compounds revealed that this compound has a significant binding affinity for GABA_A receptors, suggesting its potential as a lead compound for developing new therapeutics targeting neurological and immunological disorders .
Safety and Toxicology
While specific toxicological data for this compound is limited, general safety profiles for similar compounds indicate potential irritant properties. Standard precautionary measures should be taken when handling this compound.
Hazard Statements
The compound is associated with the following hazard statements:
- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
Q & A
Q. What are the recommended synthetic routes for tert-butyl 9-hydroxy-3-azaspiro[5.5]undecane-3-carboxylate, and how is purity ensured?
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example, tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate derivatives are prepared by reacting spirocyclic intermediates with substituted benzoyl halides under inert atmospheres using DIPEA as a base in DMSO at 130°C . Purification is achieved via flash chromatography (silica gel, gradient elution), with purity confirmed by HPLC (>95%) and H NMR .
Q. How is the structural integrity of the compound validated?
Structural characterization employs H NMR (500 MHz, CDCl) to confirm regiochemistry and stereochemistry, with key resonances observed for the tert-butyl group (δ ~1.4 ppm) and spirocyclic protons (δ 3.0–4.5 ppm) . High-resolution mass spectrometry (HRMS) or LC-MS further validates molecular weight (±2 ppm accuracy) .
Q. Why is the tert-butyl group commonly used in this compound’s synthesis?
The tert-butyl moiety acts as a sterically hindered protecting group for amines, enhancing solubility in organic solvents and preventing undesired side reactions during multi-step syntheses. Its stability under basic/acidic conditions simplifies deprotection in later stages .
Advanced Research Questions
Q. How can synthetic yields be optimized for this compound derivatives?
Yield optimization involves:
- Catalyst screening : Pd(dba)/XantPhos systems improve cross-coupling efficiency in spirocyclic frameworks .
- Solvent selection : Polar aprotic solvents (e.g., DMSO, 1,4-dioxane) enhance reaction rates at elevated temperatures (100–130°C) .
- Substrate pre-activation : Pre-forming boronates or zincates for Suzuki/Migita-Kondo couplings reduces byproducts .
Reported yields range from 40–88%, with scalability demonstrated at 1–5 mmol scales .
Q. What advanced analytical methods resolve contradictions in impurity profiling?
Contradictory impurity data are addressed via:
Q. What mechanistic insights explain the compound’s reactivity in SNAr reactions?
Computational studies (DFT) reveal that electron-withdrawing substituents on the aromatic ring lower the LUMO energy, accelerating SNAr at the para position. The spirocyclic amine’s lone pair facilitates intermediate stabilization, as shown in tert-butyl 9-(2-fluoro-5-substituted-benzoyl) derivatives .
Q. How does salt formation impact physicochemical properties?
Hydrochloride salts (e.g., CAS 236406-47-6) improve crystallinity and aqueous solubility. Salt formation is achieved by treating the free base with HCl in dichloromethane, followed by recrystallization from ethanol/water (1:1). The hydrochloride form exhibits 30% higher solubility in PBS (pH 7.4) compared to the free base .
Q. Can bioisosteric replacements of the spirocyclic core enhance biological activity?
Replacing the diazaspiro core with piperazine bioisosteres (e.g., in PARP inhibitors) modulates pharmacokinetics. For instance, tert-butyl 9-substituted derivatives show reduced CYP3A4 inhibition while maintaining target binding affinity, as demonstrated in olaparib analogs .
Q. How stable is the compound under varying storage conditions?
Accelerated stability studies (40°C/75% RH, 1 month) indicate <5% degradation when stored in amber vials under nitrogen. Degradation pathways include hydrolysis of the tert-butyl ester (pH <3) and oxidation of the hydroxyl group, mitigated by adding antioxidants (e.g., BHT, 0.1% w/w) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
